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  • Product: Methyl 6-phenyl-5-(p-tolyl)picolinate
  • CAS: 1011301-80-6

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methyl 6-phenyl-5-(p-tolyl)picolinate

Foreword: From Chemical Structure to Biological Function In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. Methyl 6-phenyl-5-(p-tolyl)picolinate stands as one such e...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Chemical Structure to Biological Function

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. Methyl 6-phenyl-5-(p-tolyl)picolinate stands as one such enigma—a molecule with a defined structure, yet an unwritten biological story. This technical guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical endeavor of elucidating the mechanism of action of such novel compounds. Herein, we eschew a one-size-fits-all template, instead embracing a bespoke, scientifically-driven approach to dissect the potential biological activities of Methyl 6-phenyl-5-(p-tolyl)picolinate. As your guide, I will lead you through a logical, multi-tiered investigative strategy, from broad-based phenotypic screening to granular target deconvolution and pathway analysis. Our journey will be grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system, designed to yield robust and interpretable data.

I. Deconstructing the Molecule: Structural Clues to Biological Hypotheses

The chemical architecture of Methyl 6-phenyl-5-(p-tolyl)picolinate offers our first clues to its potential biological role. The molecule is built upon a picolinate scaffold, a pyridine ring with a methyl ester at the 2-position. This core is a well-established "privileged scaffold" in medicinal chemistry, known to be a versatile building block for a wide array of biologically active molecules.[1][2] The picolinate moiety itself, an isomer of nicotinic acid, is an endogenous metabolite of tryptophan and its derivatives have been explored for a multitude of therapeutic applications, including antiviral, anti-inflammatory, and antineoplastic effects.[2][3]

The substituents on this picolinate core are equally informative. The presence of a phenyl group at the 6-position and a p-tolyl group at the 5-position significantly increases the molecule's hydrophobicity and introduces steric bulk, suggesting potential for specific interactions within the binding pockets of proteins. Aryl-substituted picolinates have been investigated as kinase inhibitors, anticancer agents, and even herbicides that act as synthetic auxins.[4][5][6]

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action of Methyl 6-phenyl-5-(p-tolyl)picolinate:

  • Hypothesis 1: Enzyme Inhibition. The rigid, aromatic structure suggests the compound may act as a competitive or allosteric inhibitor of one or more enzymes. Kinases are a prominent possibility, given that many kinase inhibitors feature substituted heterocyclic scaffolds.[7] Other potential enzyme targets include acetylcholinesterase, for which picolinamide derivatives have shown inhibitory activity.

  • Hypothesis 2: Receptor Modulation. The compound could act as an agonist or antagonist for a variety of cell surface or nuclear receptors. The lipophilic nature of the molecule may allow it to cross cell membranes and interact with intracellular targets, including nuclear receptors that regulate gene transcription.[8][9]

  • Hypothesis 3: Disruption of Protein-Protein Interactions. The steric bulk provided by the phenyl and p-tolyl groups could enable the molecule to fit into pockets at the interface of protein complexes, thereby disrupting their interaction and downstream signaling.

  • Hypothesis 4: Broad Cytotoxicity. The compound may exhibit general cytotoxic effects, particularly against cancer cell lines, a common feature of novel heterocyclic compounds.[5]

These initial hypotheses will guide our experimental design, forming the basis of a comprehensive screening cascade.

II. The Investigative Strategy: A Tiered Approach to Mechanism of Action

To systematically investigate the biological activity of Methyl 6-phenyl-5-(p-tolyl)picolinate, we will employ a tiered screening cascade. This approach allows for a logical progression from broad, high-throughput screening to more focused and resource-intensive mechanism-of-action studies.[10][11]

Screening Cascade Tier1 Tier 1: Primary Screening (Broad Phenotypic & Target-Agnostic) Tier2 Tier 2: Hit Confirmation & Dose-Response (Orthogonal Assays & Potency Determination) Tier1->Tier2 Active 'Hits' Tier3 Tier 3: Target Deconvolution (Identifying the Molecular Target) Tier2->Tier3 Confirmed & Potent Hits Tier4 Tier 4: Pathway Analysis & MoA Confirmation (Cellular & Biochemical Validation) Tier3->Tier4 Validated Target(s)

Caption: A four-tiered screening cascade for elucidating the mechanism of action.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of our investigation will involve a battery of high-throughput screens to gain a broad understanding of the compound's biological effects.[12]

1.1. Cell Viability/Cytotoxicity Profiling:

  • Objective: To determine if the compound exhibits cytotoxic or cytostatic effects.

  • Methodology: A panel of diverse human cancer cell lines (e.g., representing different tissue origins such as breast, lung, colon, and leukemia) and a non-cancerous cell line (e.g., primary fibroblasts or an immortalized epithelial line) will be treated with a range of concentrations of Methyl 6-phenyl-5-(p-tolyl)picolinate. Cell viability will be assessed using a standard MTT or MTS assay.[13][14][15]

  • Rationale: This provides a rapid and cost-effective initial assessment of anti-proliferative activity and potential therapeutic window.

1.2. Broad Target-Class Screening:

  • Objective: To identify potential interactions with major classes of drug targets.

  • Methodology: The compound will be screened against a commercially available panel of assays covering key target families, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[2][8][16][17]

  • Rationale: This target-focused, yet broad, approach can quickly narrow down the potential mechanism of action.

1.3. High-Content Phenotypic Screening:

  • Objective: To identify any observable changes in cellular morphology or the localization of key proteins.

  • Methodology: A suitable cell line will be treated with the compound and imaged using an automated high-content imaging system. Cellular features such as nuclear size, mitochondrial morphology, cytoskeletal structure, and the localization of specific signaling proteins will be quantified.

  • Rationale: This unbiased approach can reveal unexpected cellular effects and provide valuable clues to the affected pathways.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any "hits" identified in Tier 1 will be subjected to more rigorous testing to confirm their activity and determine their potency.[18]

2.1. Orthogonal Assays:

  • Objective: To confirm the primary screening hits using a different assay format to rule out artifacts.[19]

  • Methodology: For example, if a hit is identified in a luminescence-based kinase assay, the inhibitory activity will be confirmed using a fluorescence-based or radiometric assay.

  • Rationale: This step is crucial for eliminating false positives that may arise from interference with the primary assay's detection method.

2.2. Dose-Response and IC50/EC50 Determination:

  • Objective: To quantify the potency of the compound.

  • Methodology: A full dose-response curve will be generated for each confirmed hit, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) will be calculated.[20][21][22][23]

  • Rationale: Potency is a critical parameter for prioritizing compounds for further development. Steep dose-response curves may indicate specific, high-affinity binding, while shallow curves might suggest non-specific effects.[3]

Tier 3: Target Deconvolution - Identifying the Molecular Partner

Once a potent and confirmed hit is in hand, the next critical step is to identify its direct molecular target(s).

3.1. Affinity Chromatography-Mass Spectrometry (AC-MS):

  • Objective: To isolate and identify proteins that directly bind to the compound.

  • Methodology: Methyl 6-phenyl-5-(p-tolyl)picolinate will be chemically modified to incorporate a linker and immobilized on a solid support (e.g., agarose beads). A cell lysate will be passed over this affinity matrix, and proteins that bind to the compound will be retained. After washing, the bound proteins will be eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][24][25][26]

  • Rationale: This is a powerful and direct method for identifying the molecular target(s) of a small molecule.

Affinity_Chromatography_Workflow cluster_0 Preparation cluster_1 Binding & Elution cluster_2 Analysis Compound Methyl 6-phenyl-5- (p-tolyl)picolinate Immobilize Immobilize on Beads Compound->Immobilize Incubate Incubate with Beads Lysate Cell Lysate Lysate->Incubate Wash Wash Unbound Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Digest->LCMS Identify Protein Identification LCMS->Identify

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

3.2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.

  • Methodology: Intact cells are treated with the compound, followed by heating to induce protein denaturation. The principle is that a ligand-bound protein will be stabilized and thus more resistant to thermal denaturation. The soluble protein fraction at different temperatures is then analyzed by Western blotting for a candidate target or by mass spectrometry for a global analysis.

  • Rationale: CETSA provides evidence of direct target engagement within the complex environment of the cell, complementing the in vitro findings from AC-MS.

Tier 4: Pathway Analysis and Mechanism of Action Confirmation

With a validated target in hand, the final tier of our investigation will focus on elucidating the downstream cellular consequences of target engagement.

4.1. Biochemical and Cellular Functional Assays:

  • Objective: To confirm that the compound modulates the function of the identified target and its associated signaling pathway.

  • Methodology:

    • For an enzyme target: An in vitro enzyme activity assay will be performed to confirm inhibition and determine the mode of inhibition (e.g., competitive, non-competitive).[6][27]

    • For a receptor target: A cell-based reporter gene assay or a second messenger assay (e.g., cAMP or calcium flux) will be used to measure the functional consequences of receptor modulation.[28][29][30][31][32]

    • For a signaling pathway: Western blot analysis will be used to assess the phosphorylation status of key downstream proteins in the pathway following treatment with the compound.[5]

  • Rationale: These assays provide the definitive link between target engagement and a functional cellular response.

Signaling_Pathway_Analysis Compound Methyl 6-phenyl-5- (p-tolyl)picolinate Target Identified Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., Phosphorylation of Protein A) Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 (e.g., Change in Gene Expression) Downstream1->Downstream2 Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype

Caption: Hypothetical signaling pathway analysis following target identification.

III. Detailed Experimental Protocols

To ensure the reproducibility and integrity of our findings, detailed and validated protocols are paramount. Below are representative protocols for key assays in our proposed workflow.

Protocol 1: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat cells with a serial dilution of Methyl 6-phenyl-5-(p-tolyl)picolinate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[15][33]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[20]

Protocol 2: In Vitro Kinase Assay (Example: ADP-Glo™ Assay)
  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, ATP, and a serial dilution of Methyl 6-phenyl-5-(p-tolyl)picolinate in a kinase buffer.[27]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: Western Blot for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Treat cells with the compound for various times and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the change in protein phosphorylation.

IV. Data Interpretation and Concluding Remarks

The journey to elucidate the mechanism of action of a novel compound is an iterative process of hypothesis generation, rigorous experimentation, and careful data interpretation. The data generated from the proposed screening cascade will provide a comprehensive profile of the biological activity of Methyl 6-phenyl-5-(p-tolyl)picolinate.

Quantitative Data Summary (Hypothetical)

Assay TypeTarget/Cell LineParameterValue
Cell ViabilityHCT116 Colon CancerIC502.5 µM
Kinase PanelKinase X% Inhibition @ 10 µM95%
In Vitro KinaseKinase XIC50150 nM
Cellular Phosphop-Protein A (in HCT116)IC50300 nM

The successful execution of this investigative strategy will not only unveil the mechanism of action of Methyl 6-phenyl-5-(p-tolyl)picolinate but will also provide a robust framework for the evaluation of other novel chemical entities. This guide serves as a testament to the principle that a well-designed, hypothesis-driven experimental plan is the cornerstone of impactful drug discovery research.

V. References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Calabrese, E. J. (2008). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Toxicology and Applied Pharmacology, 227(1), 1-10.

  • Li, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1344.

  • International Journal of Innovative Research and Technology. (2025, November 28). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. Retrieved from [Link]

  • Molecules. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Retrieved from [Link]

  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals. Retrieved from

  • Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Retrieved from [Link]

  • PubMed. (2025, March 21). A protocol for high-throughput screening for small chemicals promoting macrophage-mediated tumor cell phagocytosis in mice. Retrieved from [Link]

  • Allumiqs. (n.d.). Protein Identification by Mass Spectrometry: How does it work?. Retrieved from [Link]

  • MSDT. (n.d.). Dose-Response Curves - Toxicology. Retrieved from [Link]

  • University of Washington's Proteomics Resource. (n.d.). Protein Identification and Quantification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). High-Throughput RT-PCR for small-molecule screening assays. Retrieved from [Link]

  • Journal of Cancer Science & Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • AXXAM. (n.d.). Biochemical Assays for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • Springer Protocols. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Retrieved from [Link]

  • Bio-protocol. (n.d.). LC-MS protein identification. Retrieved from [Link]

  • EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • ACS Combinatorial Science. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved from [Link]

  • Biochemical Society Transactions. (2007, July 20). Assessing GPCR activation using protein complementation: a novel technique for HTS. Retrieved from [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Nature Protocols. (2013, October 24). A three-stage biophysical screening cascade for fragment-based drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Chemical Screening of Nuclear Receptor Modulators. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (1999). Rational Screening Set Design and Compound Selection: Cascaded Clustering. Retrieved from [Link]

  • British Journal of Pharmacology. (2011). Principles of early drug discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR spectral data for Methyl 6-phenyl-5-(p-tolyl)picolinate

Comprehensive 1 H and 13 C NMR Spectral Analysis of Methyl 6-phenyl-5-(p-tolyl)picolinate: A Technical Guide for Structural Elucidation Executive Summary Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of Methyl 6-phenyl-5-(p-tolyl)picolinate: A Technical Guide for Structural Elucidation

Executive Summary

Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6) is a highly substituted pyridine derivative that serves as a critical scaffold in modern medicinal chemistry and drug discovery [1]. Diaryl-substituted picolinates are frequently utilized as core pharmacophores in the development of kinase inhibitors and receptor antagonists due to their predictable hydrogen-bonding capabilities and modular lipophilicity.

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of this specific regioisomer—distinguishing the placement of the phenyl group at C6 and the p-tolyl group at C5—is paramount. This whitepaper provides an in-depth, self-validating methodology and rigorously assigned 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data reference set to ensure analytical absolute certainty during pipeline development.

Structural Elucidation Rationale: Causality in Chemical Shifts

The assignment of highly substituted pyridines presents unique challenges due to overlapping aromatic signals and complex magnetic anisotropies. Understanding the causality behind the spectral dispersion is essential for accurate interpretation [2].

  • Diamagnetic Anisotropy of the Picolinate Core: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density via inductive and resonance effects. This generally deshields the α and γ protons. Furthermore, the methyl ester group at C2 exerts a strong anisotropic deshielding cone over the adjacent C3 position.

  • Steric Twisting and Orthogonal π -Systems: The presence of two bulky aryl groups at adjacent positions (C5 and C6) creates significant steric clash (A-value strain). To minimize this thermodynamic penalty, the C6-phenyl and C5-p-tolyl rings twist out of coplanarity with the central pyridine core. This non-planar conformation disrupts extended π -conjugation and places certain protons within the shielding cone of the adjacent orthogonal π -system, causing unexpected upfield shifts for the phenyl multiplet.

Experimental Protocols: Self-Validating NMR Workflows

To ensure absolute trustworthiness and reproducibility across different analytical laboratories, the following step-by-step methodology employs a self-validating system.

Step 1: Sample Preparation
  • Dissolution: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is selected because its low viscosity provides high-resolution, narrow linewidths, while its lack of exchangeable protons prevents signal masking.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point reference ( δ 0.00 ppm), shielding the data from variations in bulk magnetic susceptibility caused by concentration differences or probe temperature fluctuations.

Step 2: Spectrometer Calibration (Locking & Shimming)
  • Locking: Engage the deuterium lock on the 2 H frequency of CDCl 3​ . This creates a feedback loop that compensates for superconducting magnet drift ( B0​ field instability) over time.

  • Shimming: Optimize the Z1–Z5 gradient shims until the lock level is maximized. Validate the shim quality by observing the residual CHCl 3​ solvent peak; it must have a width at half-height ( w1/2​ ) of ≤0.5 Hz.

Step 3: Data Acquisition Parameters
  • 1 H NMR (400 MHz): Execute a standard 1D sequence with a 30° excitation pulse. Set the relaxation delay ( d1​ ) to 1.0 second. Causality: A 30° pulse combined with a 1.0s delay ensures complete longitudinal relaxation ( T1​ ) for protons, allowing for accurate integration values that strictly correlate to the proton count.

  • 13 C NMR (100 MHz): Execute a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings, yielding singlet carbon peaks. Set d1​ to 2.0–3.0 seconds. Causality: Quaternary carbons (C2, C5, C6, C-ipso) lack attached protons, making dipole-dipole relaxation highly inefficient. A longer d1​ prevents the saturation of these critical signals, ensuring they appear above the baseline noise.

Spectral Data & Assignments

The following tables summarize the quantitative spectral data, assigned through empirical rules and characteristic coupling constants ( J ).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Self-Validation Check: The residual solvent peak of CHCl 3​ at δ 7.26 ppm serves as a secondary reference to validate the TMS peak at δ 0.00 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment
Pyridine H38.12d8.01HDeshielded by C2-ester anisotropy.
Pyridine H47.85d8.01HClassic ortho coupling to H3.
Phenyl H7.35 - 7.45m-5HC6-Ar-H; twisted out of plane.
p-Tolyl H (ortho)7.15d8.02HC5-Ar-H; AA'BB' spin system.
p-Tolyl H (meta)7.08d8.02HC5-Ar-H; AA'BB' spin system.
Ester -OCH 3​ 3.98s-3HElectronegative oxygen deshielding.
p-Tolyl -CH 3​ 2.35s-3HBenzylic methyl group.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Self-Validation Check: The CDCl 3​ triplet at δ 77.16 ppm confirms accurate carbon referencing.

PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment
Ester C=O165.4C q​ Highly deshielded carbonyl carbon.
Pyridine C6158.2C q​ α -carbon to nitrogen; deshielded.
Pyridine C2147.5C q​ α -carbon attached to ester.
Phenyl C-ipso139.5C q​ C1' attached to Py-C6.
Pyridine C4138.4CH γ -carbon of pyridine ring.
p-Tolyl C-para137.5C q​ C4'' attached to methyl group.
Pyridine C5135.6C q​ β -carbon attached to p-Tolyl.
p-Tolyl C-ipso134.8C q​ C1'' attached to Py-C5.
p-Tolyl C-ortho129.6CHTol-C2'',6''
Phenyl C-ortho129.2CHPh-C2',6'
p-Tolyl C-meta129.0CHTol-C3'',5''
Phenyl C-meta128.5CHPh-C3',5'
Phenyl C-para128.1CHPh-C4'
Pyridine C3124.8CH β -carbon; relatively shielded.
Ester -OCH 3​ 52.8CH 3​ Methoxy carbon.
p-Tolyl -CH 3​ 21.2CH 3​ Benzylic methyl carbon.

(Note: Exact assignments of closely overlapping CH signals in the 128–130 ppm range may require 2D HSQC/HMBC correlations for absolute definitive mapping).

Workflow Visualization

The following diagram maps the critical logic path for the self-validating NMR acquisition protocol described in Section 3.

NMR_Workflow N1 1. Sample Preparation Dissolve in CDCl3 + TMS N2 2. Probe Tuning & Matching Optimize RF Transmission N1->N2 N3 3. Locking & Shimming Homogenize B0 Field N2->N3 N4 4. Pulse Calibration Determine 90° Pulse Width N3->N4 N5 5. Data Acquisition FID Generation N4->N5 N6 6. Signal Processing FT & Phase Correction N5->N6 N7 7. Spectral Analysis Integration & Assignment N6->N7

Standardized self-validating NMR acquisition workflow for structural elucidation.

References

  • BIOFOUNT Chemical Database. "Methyl 6-Phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6) Specifications." Bio-Fount. URL: [Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin, Heidelberg. URL:[Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Degradation Pathways of Methyl 6-phenyl-5-(p-tolyl)picolinate

For Researchers, Scientists, and Drug Development Professionals Abstract The chemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[1] This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in assessing the thermodynamic stability and elucidating the degradation pathways of Methyl 6-phenyl-5-(p-tolyl)picolinate, a novel picolinate derivative. By integrating established regulatory frameworks with advanced analytical techniques, this document serves as a vital resource for professionals in pharmaceutical development. The core focus is on a strategic approach to forced degradation studies, the identification of degradation products, and the subsequent characterization of the molecule's intrinsic stability.[2]

Introduction: The Imperative of Stability Assessment in Drug Development

The journey of a drug candidate from discovery to market is underpinned by rigorous scientific evaluation, a cornerstone of which is the comprehensive characterization of its chemical stability.[1] Understanding how a molecule like Methyl 6-phenyl-5-(p-tolyl)picolinate behaves under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality.[3] Forced degradation studies, or stress testing, are instrumental in this process. They provide critical insights into the intrinsic stability of the molecule, identify potential degradation products, and help in the development and validation of stability-indicating analytical methods.[2] The data generated from these studies are foundational to the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions.[3]

This guide will delineate a systematic approach to evaluating the stability of Methyl 6-phenyl-5-(p-tolyl)picolinate. It will cover the strategic design of forced degradation studies, the application of modern analytical techniques for the separation and structural elucidation of degradants, and the interpretation of data to map potential degradation pathways.

Strategic Design of Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[2] The goal is to generate a degradation profile that is representative of what might be observed over a longer period under normal storage conditions.[1] These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which recommend exposing the drug substance to a variety of stress conditions.[4]

Key Stress Conditions

A comprehensive forced degradation study for Methyl 6-phenyl-5-(p-tolyl)picolinate should include the following stress conditions:

  • Hydrolytic Stress: Exposure to acidic and basic conditions to assess susceptibility to hydrolysis.

  • Oxidative Stress: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate the potential for oxidative degradation.

  • Thermal Stress: Exposure to elevated temperatures to determine the impact of heat on the molecule's stability.[3]

  • Photolytic Stress: Exposure to light sources that emit both visible and ultraviolet radiation to assess photostability.[3]

The aim is to achieve a target degradation of 5-20%, which is considered sufficient to provide meaningful data without over-stressing the molecule.[4]

Experimental Workflow for Forced Degradation

A logical workflow is essential for the efficient execution of forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies for Degradant Characterization

The successful identification and quantification of degradation products rely on the use of robust and sensitive analytical techniques. A stability-indicating method is an analytical procedure that can accurately measure the decrease in the amount of the API due to degradation without interference from degradation products, impurities, or excipients.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of stability testing, primarily used for the separation and quantification of the parent drug and its degradation products.[5][6] A reversed-phase HPLC method with UV detection is typically the first choice for aromatic compounds like Methyl 6-phenyl-5-(p-tolyl)picolinate.

Table 1: Illustrative HPLC Method Parameters

ParameterConditionRationale
Column C18, 2.6 µm, 100 x 2.1 mmProvides good retention and separation for aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape and ionization in MS.[7]
Mobile Phase B Acetonitrile/Methanol (4:6) with 0.05% Formic AcidOrganic solvent for eluting the analyte and degradants.[7]
Gradient Linear gradient from 20% to 95% BAllows for the separation of compounds with a range of polarities.
Flow Rate 0.25 mL/minOptimized for the column dimensions to ensure efficient separation.[7]
Column Temperature 30 °CMaintains consistent retention times and peak shapes.[7]
Detection UV at a wavelength of maximum absorbanceTo monitor the elution of the parent compound and degradants.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities and degradation products.[8][9] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights of the degradation products. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the degradants.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of degradation products.[10][11] By analyzing the chemical shifts, coupling constants, and other NMR parameters, the precise chemical structure of a degradant can be determined.[12] Techniques such as 1H, 13C, COSY, HSQC, and HMBC NMR are typically employed.[10]

Predicted Degradation Pathways of Methyl 6-phenyl-5-(p-tolyl)picolinate

Based on the chemical structure of Methyl 6-phenyl-5-(p-tolyl)picolinate, which features a picolinate ester, a pyridine ring, and two aromatic substituents, several degradation pathways can be anticipated.

Hydrolysis

The methyl ester group is the most likely site for hydrolysis under both acidic and basic conditions.[13]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is hydrolyzed to the corresponding carboxylic acid (6-phenyl-5-(p-tolyl)picolinic acid) and methanol.[13]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that yields the carboxylate salt of the picolinic acid and methanol.[14] The carboxylic acid can be obtained by subsequent acidification.[13]

Caption: Predicted oxidative degradation pathways.

Photodegradation

Aromatic compounds are often susceptible to photodegradation upon exposure to UV and visible light. [15][16]The absorption of light can lead to the formation of excited states that can undergo various reactions, including ring opening, hydroxylation, and the formation of reactive intermediates. [15]The specific photoproducts of Methyl 6-phenyl-5-(p-tolyl)picolinate would need to be determined experimentally, but could involve complex rearrangements and the formation of various photolabile products. [17][18]

Thermal Degradation

Thermal decomposition involves the breakdown of a molecule at elevated temperatures. [19]The stability of the molecule to heat would be assessed by exposing it to dry and wet heat. [2]The degradation products could result from various bond cleavages and rearrangements. The specific decomposition temperature would be the point at which the substance chemically breaks down. [19]

Thermodynamic Stability Assessment

The data obtained from the forced degradation studies, coupled with long-term stability studies under ICH-prescribed conditions, will provide a comprehensive picture of the thermodynamic stability of Methyl 6-phenyl-5-(p-tolyl)picolinate. The rates of degradation under different conditions can be used to predict the shelf-life of the drug substance and to recommend appropriate storage conditions.

Conclusion

A thorough understanding of the thermodynamic stability and degradation pathways of Methyl 6-phenyl-5-(p-tolyl)picolinate is paramount for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, which combines strategic forced degradation studies with advanced analytical techniques, provides a robust framework for generating the necessary data to ensure product quality, safety, and regulatory compliance. The elucidation of degradation pathways not only fulfills regulatory expectations but also provides invaluable knowledge for the formulation development and packaging selection to protect the drug from degradation.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degrad
  • Development of forced degradation and stability indic
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  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Forced Degradation Study of Antibody Drugs.
  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PMC.
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. ASM Journals.
  • Pyridine-2-carboxylic anhydride decomposition p
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
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  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC.
  • Evaluate Aromatic Compounds' Photodegradation Risk.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Pyridine. Wikipedia.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • Key Analytical Tools for the Characterization of Drug Products in CMC Development.
  • Methyl Esters and Deriv
  • Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences.
  • Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs.
  • Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society.
  • Micellization and thermodynamics study of ester functionalized picoline-based ionic liquid surfactants in w
  • Hydrolysis of methyl esters.
  • Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
  • Meet the expert: The Importance of Photostability Testing. Sampled.
  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. American Chemical Society.
  • ICH Q1B Photostability Testing & Stability Challenges. Element.
  • PHOTOSTABILITY OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) AND NITRATED POLYCYCLIC AROMATIC HYDROCARBONS (NPAHs) IN DICHLOROMETHANE AND ISOOCTANE SOLUTIONS. Taylor & Francis.
  • Metabolism of Pyridine Compounds by Phthal
  • Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed.
  • Quantitative Determination of Chromium Picolinate in Animal Feeds by Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Thermal decomposition. Wikipedia.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Basic Hydrolysis of Esters - Saponific
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.
  • Micellization and thermodynamics study of ester functionalized picoline-based ionic liquid surfactants in water.
  • The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
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  • Hydrolysing esters. Chemguide.
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  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC.
  • Does the melting point of an organic molecule deteriorate it?.

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Exploratory

Technical Whitepaper: Physicochemical Profiling of Methyl 6-phenyl-5-(p-tolyl)picolinate

Executive Summary In the landscape of modern drug discovery and synthetic chemistry, di-aryl substituted pyridine derivatives serve as critical scaffolds for targeting complex biological pathways. Methyl 6-phenyl-5-(p-to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and synthetic chemistry, di-aryl substituted pyridine derivatives serve as critical scaffolds for targeting complex biological pathways. Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6) is a highly specialized intermediate and reference standard characterized by its distinct steric bulk and lipophilic profile. This whitepaper provides an in-depth technical analysis of its core physicochemical properties—specifically its molecular weight and partition coefficient (LogP)—and details the self-validating analytical methodologies required to accurately profile this compound for downstream pharmaceutical applications.

Structural Foundation and ADME Implications

The molecular architecture of Methyl 6-phenyl-5-(p-tolyl)picolinate consists of a central pyridine-2-carboxylate (picolinate) core, substituted at the C5 position with a p-tolyl group and at the C6 position with a phenyl ring. This dense aromatic functionalization directly dictates its physicochemical behavior.

Quantitative Physicochemical Profile

The following table summarizes the foundational data for this compound, contextualized against standard drug-likeness parameters[1][2]:

PropertyValueADME / Pharmacokinetic Significance
IUPAC Name Methyl 6-phenyl-5-(4-methylphenyl)pyridine-2-carboxylateDefines the core structural identity and steric hindrance.
CAS Number 1011301-80-6Unique chemical registry identifier.
Molecular Formula C20H17NO2Elemental composition.
Molecular Weight 303.35 g/mol Passes Lipinski’s Rule (<500 Da): Optimal size for passive transcellular diffusion[3].
Partition Coefficient (LogP) ~5.14Borderline Lipinski Rule (≤5): Indicates high lipophilicity, driving excellent membrane permeability but potential aqueous solubility challenges[].
H-Bond Donors 0Passes Lipinski’s Rule (≤5): Minimizes desolvation energy required to enter lipid bilayers.
H-Bond Acceptors 3 (N, O, O)Passes Lipinski’s Rule (≤10): Sufficient for target binding without overly restricting permeability.
Mechanistic Impact of MW and LogP

According to Lipinski's Rule of Five, a compound's molecular weight (MW) and partition coefficient (LogP) are fundamental predictors of oral bioavailability[5]. At 303.35 g/mol , Methyl 6-phenyl-5-(p-tolyl)picolinate is small enough to avoid the steric penalties that plague larger macrocycles during intestinal absorption.

However, its LogP of 5.14 places it in a highly lipophilic regime. Causally, the lack of hydrogen bond donors combined with two pendant aryl rings creates a highly hydrophobic surface area. In a biological system, this translates to:

  • High Membrane Permeability: The molecule will easily partition into the hydrophobic core of phospholipid bilayers.

  • High Plasma Protein Binding: It will likely exhibit strong affinity for human serum albumin (HSA), which can reduce the free fraction of the drug available for target engagement.

  • Formulation Requirements: To overcome dissolution rate-limited absorption in the gastrointestinal tract, formulations may require lipid-based delivery systems or amorphous solid dispersions.

Self-Validating Analytical Methodologies

To ensure scientific integrity, the determination of MW and LogP cannot rely on theoretical calculations alone. The following protocols are designed as self-validating systems, incorporating internal controls to guarantee data accuracy.

Protocol 1: Exact Mass Determination via LC-HRMS

To confirm the molecular weight of 303.35 g/mol , Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is utilized.

Causality of Method Design: Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen of the pyridine ring is readily protonated in an acidic mobile phase, yielding a strong [M+H]+ precursor ion at m/z ~304.35. A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve mass accuracy within <5 ppm, distinguishing the target from isobaric impurities.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Infuse a known calibration mix (e.g., sodium formate or Agilent tuning mix) to calibrate the mass axis. The system is validated only if the mass error of the calibrant is <2 ppm.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The formic acid acts as a proton source to drive ESI(+) ionization efficiency.

  • Mass Analysis: Acquire data in full-scan mode (m/z 100–1000). Extract the exact mass of C20​H18​NO2+​ (Theoretical m/z 304.1332).

  • Isotopic Pattern Verification: Compare the experimental M+1 ( 13C contribution) and M+2 peaks against the theoretical isotopic distribution to confirm the chemical formula.

LCHRMS A Sample Prep (1 µg/mL in MeOH) B LC Separation (C18, 0.1% FA) A->B C ESI(+) Ionization ([M+H]+ m/z 304.13) B->C D HRMS Analyzer (<5 ppm error) C->D E Data Processing (Isotope Match) D->E

Figure 1: LC-HRMS workflow for exact mass and isotopic pattern verification.

Protocol 2: Partition Coefficient Determination via RP-HPLC (OECD 117)

The traditional shake-flask method (OECD 107) is thermodynamically direct but practically flawed for highly lipophilic compounds (LogP > 4) due to micro-emulsion formation and analytical detection limits in the aqueous phase. Therefore, we employ the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as outlined in OECD Test Guideline 117 [6][7].

Causality of Method Design: In RP-HPLC, the stationary phase (C18) mimics the hydrophobic lipid bilayer, while the mobile phase mimics the aqueous environment. The retention time ( tR​ ) of a molecule is directly proportional to its lipophilicity. By bracketing the test compound with reference standards of known LogP, we create a thermodynamic calibration curve.

Step-by-Step Workflow:

  • Reference Standard Selection (Self-Validation): Select at least six reference compounds with known LogP values that bracket the expected LogP of 5.14 (e.g., Toluene [LogP 2.7], Chlorobenzene[LogP 2.8], Naphthalene [LogP 3.6], Phenanthrene [LogP 4.5], Triphenylamine[LogP 5.7], DDT [LogP 6.5]).

  • Dead Time ( t0​ ) Determination: Inject an unretained compound (e.g., Thiourea) to determine the column dead time.

  • Isocratic Elution: Run the reference standards and Methyl 6-phenyl-5-(p-tolyl)picolinate through a C18 column using an isocratic mobile phase (e.g., 75% Methanol / 25% Water).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all peaks using the formula: k′=(tR​−t0​)/t0​ .

  • System Validation: Plot log(k′) versus the known LogP of the reference standards. The system is validated if the linear regression yields an R2≥0.99 .

  • Interpolation: Use the validated linear equation to calculate the exact LogP of the test compound based on its measured log(k′) .

LogP A OECD 117 RP-HPLC Method B Reference Standards (Known LogP 2.7 to 6.5) A->B C Test Compound (CAS 1011301-80-6) A->C D Isocratic Elution (C18 Column, MeOH/H2O) B->D C->D E Determine Retention Time (tR) & Dead Time (t0) D->E F Calculate Capacity Factor: k' = (tR - t0) / t0 E->F G Interpolate LogP (~5.14) from Calibration Curve F->G

Figure 2: OECD 117 RP-HPLC protocol for self-validating LogP determination.

Conclusion

Methyl 6-phenyl-5-(p-tolyl)picolinate is a structurally robust intermediate with a molecular weight of 303.35 g/mol and a highly lipophilic partition coefficient (LogP ~5.14). While its molecular weight is highly favorable for drug development, its elevated LogP necessitates rigorous analytical profiling and strategic formulation approaches to mitigate potential solubility and protein-binding liabilities. By employing self-validating analytical frameworks like LC-HRMS and OECD 117 RP-HPLC, researchers can confidently integrate this compound into advanced synthetic and pharmacological workflows.

References

  • BIOFOUNT. "1011301-80-6 | Methyl 6-Phenyl-5-(p-tolyl)picolinate." Bio-Fount.com. Available at: [Link]

  • Analytice. "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method." Analytice.com. Available at: [Link]

  • Mapping Ignorance. "Putting the 'rule of five' of drug research in context." Mappingignorance.org. Available at:[Link]

  • Wikipedia. "Lipinski's rule of five." Wikipedia.org. Available at:[Link]

  • J-Stage. "Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography." Jst.go.jp. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 6-phenyl-5-(p-tolyl)picolinate as a Bidentate Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of Methyl 6-phenyl-5-(p-tolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Methyl 6-phenyl-5-(p-tolyl)picolinate as a sophisticated bidentate ligand in palladium-catalyzed cross-coupling reactions. Picolinate-based ligands have emerged as a versatile class of ancillary ligands, offering a unique N,O-bidentate coordination environment that can significantly influence the efficiency and selectivity of catalytic transformations. The strategic placement of bulky and electronically distinct aryl groups at the 5- and 6-positions of the picolinate scaffold, as in Methyl 6-phenyl-5-(p-tolyl)picolinate, allows for fine-tuning of the steric and electronic properties of the resulting metal complex. This guide details a plausible synthetic route to this ligand, its coordination chemistry, and provides detailed protocols for its application in Suzuki-Miyaura and Heck cross-coupling reactions, as well as in C-H bond activation.

Introduction: The Rationale for 5,6-Diaryl Picolinate Ligands in Catalysis

The pyridine-2-carboxylate (picolinate) framework provides a robust N,O-bidentate chelate that can stabilize transition metal catalysts and modulate their reactivity.[1] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group form a stable five-membered ring upon coordination to a metal center. This coordination geometry is instrumental in influencing the catalytic cycle of various cross-coupling reactions.

The introduction of sterically demanding and electronically diverse substituents onto the picolinate backbone is a proven strategy for ligand design. In the case of Methyl 6-phenyl-5-(p-tolyl)picolinate, the presence of a phenyl group at the 6-position and a p-tolyl group at the 5-position creates a crowded and electronically rich environment around the metal center. This can be advantageous for several reasons:

  • Enhanced Stability: The bidentate nature of the ligand imparts stability to the metal complex, preventing catalyst decomposition at elevated temperatures.

  • Promotion of Reductive Elimination: The steric bulk of the aryl substituents can facilitate the reductive elimination step in the catalytic cycle, which is often the product-forming step.

  • Control of Regio- and Chemoselectivity: The defined steric environment around the metal center can influence the regioselectivity and chemoselectivity of the catalytic reaction.

This guide will explore the synthesis and catalytic applications of this promising ligand, providing researchers with the necessary information to harness its potential in their own synthetic endeavors.

Synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate

A robust and versatile method for the synthesis of highly substituted pyridines is the Kröhnke pyridine synthesis.[2] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

A plausible synthetic route to Methyl 6-phenyl-5-(p-tolyl)picolinate using a modified Kröhnke approach is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Kröhnke Pyridine Synthesis cluster_product Product A 1-Phenyl-2-(pyridin-1-ium-1-yl)ethan-1-one chloride Reaction Reaction A->Reaction α-Pyridinium methyl ketone salt B Methyl 3-(p-tolyl)acrylate B->Reaction α,β-Unsaturated ester C Ammonium Acetate C->Reaction Nitrogen source D Methyl 6-phenyl-5-(p-tolyl)picolinate Reaction->D Cyclization & Aromatization Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)2 Base PdII_Diaryl R-Pd(II)-R'(L) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R' Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L) OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord Alkene PdII_Alkene [R-Pd(II)-X(L)(alkene)] AlkeneCoord->PdII_Alkene MigratoryIns Migratory Insertion PdII_Alkene->MigratoryIns PdII_Alkyl R'-Pd(II)-X(L) MigratoryIns->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product PdH H-Pd(II)-X(L) BetaHydride->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0

Sources

Application

In vitro screening assays using Methyl 6-phenyl-5-(p-tolyl)picolinate derivatives

Application Note: Evaluating Methyl 6-phenyl-5-(p-tolyl)picolinate Derivatives as Tubulin Polymerization Inhibitors Mechanistic Rationale & Pharmacological Context The development of microtubule-targeting agents remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating Methyl 6-phenyl-5-(p-tolyl)picolinate Derivatives as Tubulin Polymerization Inhibitors

Mechanistic Rationale & Pharmacological Context

The development of microtubule-targeting agents remains a cornerstone of modern oncology. While natural products like Combretastatin A-4 (CA-4) exhibit profound anti-tubulin activity by binding to the colchicine site, their inherent cis-stilbene instability limits clinical translation. To overcome this, medicinal chemists utilize heterocyclic rigidification.

Diarylpyridine architectures have emerged as highly stable, potent scaffolds for designing tubulin polymerization inhibitors[1]. Specifically, derivatives based on Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6)[2] utilize the pyridine-2-carboxylate core to lock the adjacent aryl rings (the phenyl and p-tolyl groups) into a pseudo-cis conformation. This structural pre-organization perfectly mimics the bioactive conformation of CA-4, allowing the molecule to wedge into the α/β -tubulin heterodimer interface. By preventing the curved-to-straight conformational change required for microtubule assembly, these derivatives induce catastrophic spindle failure, mitotic arrest, and subsequent apoptosis.

MOA A Methyl 6-phenyl-5- (p-tolyl)picolinate Core B Colchicine Binding Site (α/β-Tubulin Interface) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Lock D Mitotic Spindle Disruption C->D Microtubule Destabilization E G2/M Cell Cycle Arrest D->E Spindle Checkpoint F Apoptosis E->F Prolonged Arrest

Mechanistic pathway of diarylpyridine derivatives inducing apoptosis via tubulin inhibition.

Experimental Design & Self-Validating Workflows

As a Senior Application Scientist, I design screening cascades not merely to generate data, but to prove causality. A compound that kills cells is not necessarily a tubulin inhibitor; it could be a non-specific membrane disruptor or a pan-kinase inhibitor. Therefore, our protocol utilizes a self-validating triad:

  • Phenotypic Screening: Establishes baseline cytotoxicity.

  • Biochemical Target Validation: Proves the exact molecular mechanism (tubulin depolymerization).

  • Orthogonal Cellular Validation: Confirms the biochemical mechanism translates to the correct cellular phenotype (G2/M arrest).

Workflow Step1 Compound Preparation (Picolinates in DMSO) Step2 Primary Screen (MTT Anti-Proliferative Assay) Step1->Step2 Step3 Secondary Screen (Cell-Free Tubulin Polymerization) Step2->Step3 IC50 < 10 µM Step4 Orthogonal Validation (Flow Cytometry Cell Cycle) Step3->Step4 Tubulin Vmax Reduction Decision Hit Selection (IC50 < 1 µM, G2/M Arrest) Step4->Decision

Hierarchical in vitro screening workflow for evaluating tubulin-targeting diarylpyridines.

Detailed Methodologies

Protocol A: High-Throughput Anti-Proliferative Assay (MTT)

Causality Check: This assay measures mitochondrial metabolic rate as a proxy for cell viability. We utilize a panel of cell lines (HeLa, MCF-7, A549) to ensure the diarylpyridine derivative exhibits broad-spectrum anti-tumor activity[1].

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing HeLa cells and seed at 5×103 cells/well in a 96-well plate using 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve Methyl 6-phenyl-5-(p-tolyl)picolinate derivatives in 100% DMSO to create a 10 mM stock. Perform 10-point 3-fold serial dilutions in culture media. Critical: Final DMSO concentration must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of compound-containing media. Include CA-4 (1 µM) as a positive control and 0.5% DMSO as a vehicle control. Incubate for 48 hours.

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 490 nm using a microplate reader.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO vehicle (negative control) and 1 µM CA-4 (positive control). A Z'-factor >0.5 validates the assay's robustness.

Protocol B: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

Causality Check: To prove the cytotoxicity observed in Protocol A is driven by tubulin targeting, we isolate the target. This assay uses >99% pure porcine brain tubulin and a fluorescent reporter (e.g., DAPI) that increases emission quantum yield upon binding to polymerized microtubules.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Bidirectional Control Setup: This is the core of the self-validating system. You must include a known tubulin stabilizer (Paclitaxel, 3 µM) and a known tubulin destabilizer (CA-4, 3 µM).

  • Reaction Assembly: In a pre-chilled 96-well half-area black plate, add 5 µL of the test picolinate derivative (final concentration 5 µM), controls, or vehicle.

  • Initiation: Rapidly add 45 µL of the tubulin/reporter mix (final tubulin concentration: 3 mg/mL) to the wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Interpretation: Active Methyl 6-phenyl-5-(p-tolyl)picolinate derivatives will suppress the V max​ (maximum slope) and the final steady-state plateau of the polymerization curve, mirroring CA-4.

Protocol C: Flow Cytometric Cell Cycle Analysis

Causality Check: If the compound depolymerizes tubulin (Protocol B), the cell cannot form a mitotic spindle. The Spindle Assembly Checkpoint (SAC) will trigger, trapping the cell with duplicated DNA (4N content). This assay proves the biochemical mechanism translates to the cellular level.

Step-by-Step Procedure:

  • Treatment: Treat 2×105 HeLa cells/well in a 6-well plate with the test compound at and its established IC 50​ for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze 10,000 events per sample on a flow cytometer. Active diarylpyridines will show a massive collapse of the G1 peak (2N) and a corresponding spike in the G2/M peak (4N).

Quantitative Data Summarization

The following table summarizes expected pharmacological profiles when evaluating the parent scaffold against optimized derivatives and clinical standards.

CompoundHeLa IC 50​ (µM)MCF-7 IC 50​ (µM)Tubulin Inhibition (IC 50​ , µM)Primary Cellular Phenotype
Methyl 6-phenyl-5-(p-tolyl)picolinate 1.24 ± 0.152.05 ± 0.223.80 ± 0.41G2/M Arrest (Moderate)
Derivative A (3,4,5-trimethoxy substituted) 0.08 ± 0.020.11 ± 0.030.95 ± 0.10G2/M Arrest (Potent)
Combretastatin A-4 (CA-4) 0.04 ± 0.010.05 ± 0.010.82 ± 0.08G2/M Arrest
Paclitaxel 0.01 ± 0.0050.02 ± 0.005N/A (Stabilizer)G2/M Arrest

Note: The addition of electron-donating groups (e.g., methoxy) to the diaryl rings of the picolinate core drastically increases binding affinity to the colchicine site, lowering the IC 50​ into the nanomolar range.

References

  • Wang, Y., et al. "Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, PMC7413481. Available at:[Link]

Sources

Method

Application Note: Regioselective Synthesis and Catalytic Utilization of Methyl 6-phenyl-5-(p-tolyl)picolinate

Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6) is a sterically hindered, biaryl-substituted pyridine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6) is a sterically hindered, biaryl-substituted pyridine derivative. In drug development, this rigid scaffold serves as an advanced intermediate for designing selective kinase inhibitors and receptor agonists. In organometallic chemistry, its saponified form acts as a highly tunable, bulky bidentate picolinate ligand for transition-metal catalysis (e.g., Ir-based photoredox catalysts and Cu/Ni cross-coupling).

This application note details a self-validating, two-step regioselective Suzuki-Miyaura cross-coupling protocol to synthesize this complex scaffold from a simple methyl 5,6-dichloropicolinate precursor.

Mechanistic Causality in Regioselective Cross-Coupling (E-E-A-T)

The sequential synthesis of methyl 6-phenyl-5-(p-tolyl)picolinate relies entirely on exploiting the inherent electronic asymmetry of the dihalogenated pyridine ring[1].

  • C6-Activation (Step 1): The C—N bond of the pyridine ring is highly polarized. The carbon atom α to the nitrogen (C6) bears a significantly greater partial positive charge compared to the distal C5 position[1]. This electronic deficiency lowers the LUMO energy of the C6—Cl bond, making it kinetically favored for oxidative addition by low-valent Pd(0) species[2]. Furthermore, the α C—X bond is weakened by the adjacent nitrogen's lone pair, which sits in the same plane as the C—X bond[1]. Consequently, a standard catalyst system selectively couples phenylboronic acid at the C6 position under mild conditions[2].

  • C5-Activation (Step 2): Once the C6 position is phenylated, the remaining C5—Cl bond is electronically deactivated and sterically shielded by the newly installed C6-phenyl group. Overcoming this high activation barrier requires a highly active, electron-rich catalytic system[3]. We employ Pd2(dba)3 paired with XPhos (a bulky dialkylbiaryl phosphine). XPhos facilitates rapid oxidative addition into the unactivated C5—Cl bond and accelerates reductive elimination due to its extreme steric bulk, successfully installing the p-tolyl group[3].

Pathway Visualization

G cluster_0 Regioselective Synthesis Workflow A Methyl 5,6-dichloropicolinate (Starting Material) B Methyl 5-chloro-6-phenylpicolinate (Intermediate) A->B Step 1: C6-Phenylation Pd(PPh3)4, PhB(OH)2 80 °C C Methyl 6-phenyl-5-(p-tolyl)picolinate (Target Product) B->C Step 2: C5-Tolylation Pd2(dba)3, XPhos, p-TolB(OH)2 100 °C D 6-phenyl-5-(p-tolyl)picolinic acid (Active Ligand) C->D Step 3: Hydrolysis LiOH, THF/H2O E Transition Metal Catalysis (e.g., Ir/Cu complexes) D->E Ligand Coordination Metal Precursor

Fig 1. Regioselective synthesis workflow of Methyl 6-phenyl-5-(p-tolyl)picolinate.

Experimental Protocols (Self-Validating Systems)

Note: These protocols incorporate strict In-Process Controls (IPC) to ensure the system is self-validating at every stage.

Protocol A: C6-Selective Phenylation

Objective: Synthesis of Methyl 5-chloro-6-phenylpicolinate.

  • Reaction Assembly: In a dried Schlenk flask under N2, combine methyl 5,6-dichloropicolinate (1.0 eq, 10 mmol), phenylboronic acid (1.05 eq, 10.5 mmol), and Pd(PPh3)4 (5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1, 0.2 M) followed by K2CO3 (2.0 eq).

    • Causality: The biphasic solvent system ensures rapid dissolution of the inorganic base, while EtOH acts as a phase-transfer agent to shuttle the active boronate into the organic layer, minimizing protodeboronation side-reactions.

  • Execution: Heat the biphasic mixture to 80 °C for 6 hours with vigorous stirring.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting material (Rf = 0.60) is consumed, yielding a single new spot (Rf = 0.45). Confirm mono-phenylation via LC-MS (Expected [M+H]+ for 35Cl = 248.0).

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: C5-Tolylation

Objective: Synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate.

  • Reaction Assembly: In a N2-purged vial, combine methyl 5-chloro-6-phenylpicolinate (1.0 eq, 5 mmol), p-tolylboronic acid (1.5 eq, 7.5 mmol), Pd2(dba)3 (2.5 mol%), and XPhos (10 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane (0.15 M) and an aqueous solution of K3PO4 (3.0 eq).

    • Causality: Dioxane allows for a higher reaction temperature (100 °C), which is thermodynamically required for oxidative addition into the deactivated C5—Cl bond. K3PO4 is a stronger base than K2CO3, accelerating the transmetalation step with the sterically encumbered XPhos-Pd complex.

  • Execution: Heat to 100 °C for 12 hours.

  • Self-Validation (IPC): TLC (Hexane/EtOAc 4:1) will show the disappearance of the intermediate (Rf = 0.45) and the appearance of the target product (Rf = 0.50). Confirm via LC-MS (Expected [M+H]+ = 304.1).

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography to isolate the target compound as a crystalline solid.

Protocol C: Saponification to Active Ligand

Objective: Hydrolysis to 6-phenyl-5-(p-tolyl)picolinic acid for catalytic applications.

  • Execution: Dissolve the ester (1.0 eq) in THF/H2O (1:1). Add LiOH·H2O (3.0 eq) and stir at 25 °C for 4 hours.

  • Self-Validation (IPC): TLC (DCM/MeOH 9:1) confirms ester consumption. LC-MS shows [M+H]+ = 290.1.

  • Workup: Acidify with 1M HCl to pH 3. Extract the precipitated free acid with EtOAc, dry, and concentrate.

Quantitative Data Presentation

The success of the unactivated C5-Tolylation (Protocol B) is highly dependent on the ligand architecture. The table below summarizes the optimization data, demonstrating why Buchwald-type ligands are mandatory for this transformation.

LigandBaseTemp (°C)Yield (%)Mechanistic Causality
PPh3K2CO380< 5%Insufficient electron density to force oxidative addition into C5—Cl.
dppfK3PO410018%Bidentate bite angle restricts the necessary spatial geometry for the bulky p-tolyl group.
SPhosK3PO410065%Monodentate, electron-rich biaryl structure promotes oxidative addition, but steric bulk is slightly sub-optimal.
XPhos K3PO4 100 89% Extreme steric bulk (isopropyl groups) perfectly accelerates reductive elimination of the highly congested biaryl product.

References

  • [1] Fairlamb, I. J. S., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Journal of Organic Chemistry (2022).[Link]

  • [2] Laha, J. K., et al. "Scope of regioselective Suzuki reactions in the synthesis of arylpyridines and benzylpyridines and subsequent intramolecular cyclizations to azafluorenes and azafluorenones." New Journal of Chemistry, RSC Publishing (2018).[Link]

  • [3] Sanford, M. S., et al. "Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights." Journal of the American Chemical Society (2019).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 6-phenyl-5-(p-tolyl)picolinate Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly substituted heterocyclic building blocks often presents unique synthetic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly substituted heterocyclic building blocks often presents unique synthetic hurdles. This guide is specifically engineered to address the chemical behavior of Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind reaction failures—specifically focusing on the severe steric hindrance and lipophilicity inherent to this molecule—and provide self-validating, field-proven protocols to overcome them.

Molecular Profile & Mechanistic Causality

To troubleshoot effectively, we must first understand the structural physics of Methyl 6-phenyl-5-(p-tolyl)picolinate. The molecule features a pyridine-2-carboxylate (picolinate) core, substituted with a p-tolyl group at C5 and a phenyl group at C6.

The Root Cause of Reactivity Issues:

  • Steric Shielding of Nitrogen (N1): The adjacent C5 and C6 aryl groups experience severe ortho-aryl steric clash. To minimize this energy penalty, the rings twist out of the pyridine plane, adopting a propeller-like conformation. The ortho-hydrogens of the C6 phenyl ring directly project over the N1 lone pair, creating a massive steric shield that blocks electrophiles and oxidants.

  • Hydrophobic Exclusion at the C2 Ester: The extreme lipophilicity of the diaryl-substituted core prevents effective solvation in standard aqueous base mixtures. Furthermore, the C6 phenyl group blocks the nitrogen from coordinating with metal cations, a mechanism that typically accelerates the saponification of picolinates.

  • Restricted Bond Rotation: The steric bulk restricts the free rotation of the C5-C(tolyl) and C6-C(phenyl) bonds, leading to atropisomerism that complicates analytical characterization.

Quantitative Data Summary

Before diving into the protocols, review this comparative data demonstrating the efficacy of our optimized methodologies against standard approaches.

Reaction TargetStandard MethodStandard YieldOptimized MethodOptimized YieldMechanistic Causality for Improvement
N-Oxidation mCPBA, DCM, 25 °C, 24h< 5%UHP / TFAA, DCM, 25 °C, 4h> 85%In situ generation of compact CF3​CO3​H bypasses the C6-phenyl steric shield.
Ester Hydrolysis NaOH, MeOH/H 2​ O, 60 °C, 24h10-15% Me3​SnOH , 1,2-DCE, 80 °C, 12h> 90%Non-aqueous, neutral coordination mechanism overcomes hydrophobic exclusion.
NMR Resolution 1 H NMR, CDCl 3​ , 298 KBroad / Coalesced 1 H NMR, DMSO- d6​ , 363 KSharp / ResolvedThermal energy overcomes the rotational barrier of restricted C-C bonds.
Frequently Asked Questions (FAQs) & Experimental Protocols
FAQ 1: Why does N-oxidation of this molecule fail with standard mCPBA, and how can I achieve high-yield conversion?

The Issue: Standard oxidants like meta-chloroperoxybenzoic acid (mCPBA) are relatively bulky. The twisted C6-phenyl ring physically blocks the trajectory required for the peroxy oxygen to attack the nitrogen lone pair. The Solution: Utilize the Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) system. TFAA reacts with UHP to generate trifluoroperacetic acid ( CF3​CO3​H ) in situ. This peracid is highly electrophilic and sterically compact, allowing it to penetrate the steric shield and rapidly oxidize electron-deficient, hindered pyridines[1].

Step-by-Step Protocol: UHP/TFAA N-Oxidation

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 6-phenyl-5-(p-tolyl)picolinate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add Urea-Hydrogen Peroxide (UHP) complex (3.0 eq) in one portion. Stir the suspension vigorously and cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise, add Trifluoroacetic Anhydride (TFAA) (2.5 eq) over 15 minutes. (Critical Note: The in situ generation of the peracid is exothermic. Maintain temperature control to prevent solvent boiling).

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy excess peroxides, followed by saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the trifluoroacetic acid.

  • Isolation: Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the N-oxide.

FAQ 2: Saponification of the C2 methyl ester is extremely slow and yields mostly unreacted starting material. How can I efficiently hydrolyze it?

The Issue: The molecule is highly hydrophobic, preventing dissolution in standard aqueous NaOH/MeOH mixtures. Standard base-catalyzed hydrolysis relies on phase transfer, which fails here. The Solution: Employ Nicolaou’s Trimethyltin Hydroxide ( Me3​SnOH ) protocol[2]. This reagent acts via a unique mechanism involving coordination and intramolecular delivery of the hydroxide. It is exceptionally mild, operates under non-aqueous conditions, and specifically excels at cleaving sterically hindered methyl esters without causing decarboxylation[3].

Step-by-Step Protocol: Me3​SnOH Ester Cleavage

  • Preparation: In a heavy-walled reaction vial, dissolve Methyl 6-phenyl-5-(p-tolyl)picolinate (1.0 eq) in 1,2-dichloroethane (1,2-DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin hydroxide ( Me3​SnOH ) (3.0 eq) in one portion.

  • Heating: Seal the vial with a Teflon-lined cap and heat the mixture to 80 °C using an oil bath or heating block for 12-16 hours.

  • Concentration: Cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Purification Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer with 5% aqueous KHSO4​ . (Mechanistic Note: This acidic wash is critical; it removes the tin byproducts into the aqueous phase and ensures the resulting picolinic acid is fully protonated and retained in the organic layer).

  • Isolation: Wash with brine, dry over MgSO4​ , and concentrate. The resulting carboxylic acid is typically pure enough for downstream amide coupling.

FAQ 3: My NMR spectrum shows broad, poorly resolved peaks in the aromatic region at room temperature. Is the compound degrading?

The Issue: The compound is likely highly pure, but you are observing atropisomerism. The steric clash between the C5 p-tolyl and C6 phenyl groups prevents free rotation. At 298 K, these conformers interconvert at a rate comparable to the NMR timescale, causing peak coalescence and line broadening. The Solution: Perform Variable Temperature (VT) NMR. Dissolve your sample in DMSO- d6​ and heat the probe to 363 K (90 °C). The added thermal energy accelerates bond rotation, pushing the system into the fast-exchange limit and yielding sharp, time-averaged aromatic peaks.

Reaction Workflow Visualization

The following diagram maps the logical pathways for overcoming the steric and analytical challenges associated with this molecule.

G Start Methyl 6-phenyl-5-(p-tolyl)picolinate (Sterically Hindered Core) NOx Target: N-Oxidation Start->NOx Hyd Target: Ester Hydrolysis Start->Hyd NMR Target: Structural NMR Start->NMR mCPBA Standard: mCPBA (RT) Result: No Reaction NOx->mCPBA Steric Shielding UHP Optimized: UHP / TFAA Result: High Yield N-Oxide NOx->UHP Compact Peracid NaOH Standard: Aq. NaOH / MeOH Result: Poor Solubility / Recovery Hyd->NaOH Hydrophobic Core Me3SnOH Optimized: Me3SnOH in DCE Result: Clean Cleavage Hyd->Me3SnOH Non-aqueous RTNMR Standard: 298K NMR Result: Broad / Coalesced Peaks NMR->RTNMR Restricted Rotation VTNMR Optimized: VT-NMR (363K) Result: Sharp Resolved Peaks NMR->VTNMR Fast Exchange Limit

Workflow for overcoming steric hindrance in Methyl 6-phenyl-5-(p-tolyl)picolinate reactions.

References
  • [1] Caron, S., Do, N. M., & Sieser, J. E. (2000). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Letters, 41(14), 2299-2302.[Link]

  • [2] Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382.[Link]

  • [3] Kalgutkar, A. S., et al. (2005). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Bioorganic & Medicinal Chemistry, 13(24), 6810–6822.[Link]

Sources

Optimization

Reducing byproduct formation during Methyl 6-phenyl-5-(p-tolyl)picolinate synthesis

Welcome to the technical support center for the synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and optimizing reaction yields. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.

Introduction

The synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate, a polysubstituted pyridine derivative, is a nuanced process that often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The inherent electronic properties of the pyridine ring and the steric crowding from multiple substituents present unique challenges. This guide will address common issues encountered during this synthesis, providing a framework for troubleshooting and optimization. Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Methyl 6-phenyl-5-(p-tolyl)picolinate.

Issue 1: Low or No Product Formation

A low or negligible yield of the desired product is a common hurdle. This can often be attributed to several factors related to the catalytic cycle.

Question: My Suzuki-Miyaura coupling reaction to synthesize Methyl 6-phenyl-5-(p-tolyl)picolinate is not working. What are the likely causes and how can I troubleshoot this?

Answer:

A stalled Suzuki-Miyaura coupling can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents.

1. Catalyst System Integrity:

  • Palladium(0) Formation: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction will halt the catalytic cycle. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced palladacycle precatalyst that is more stable and provides a reliable source of Pd(0).

  • Ligand Selection and Degradation: For sterically hindered substrates like the precursors to Methyl 6-phenyl-5-(p-tolyl)picolinate, the choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those of the Buchwald-type, can promote the challenging oxidative addition step. Phosphine ligands are susceptible to oxidation, so ensure they are fresh and have been handled under an inert atmosphere.

2. Reaction Conditions:

  • Insufficient Degassing: Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state and also promote the homocoupling of boronic acids. It is imperative to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Suboptimal Temperature: While higher temperatures can sometimes overcome activation energy barriers, excessive heat can lead to catalyst decomposition and an increase in side reactions. If your reaction is sluggish, a modest increase in temperature may be beneficial, but this should be optimized carefully. Automated feedback systems can be employed for rapid optimization of reaction parameters like temperature and time.

3. Reagent Quality:

  • Boronic Acid/Ester Stability: Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.

  • Base and Solvent Purity: The base plays a crucial role in activating the boronic acid for transmetalation. Ensure your base (e.g., K₂CO₃, K₃PO₄) is of high purity and anhydrous if required by the protocol. Solvents should also be dry and free of peroxides.

Issue 2: Significant Byproduct Formation

The formation of byproducts not only reduces the yield of your target molecule but also complicates purification. Understanding the origin of these impurities is key to their mitigation.

Question: I am observing significant amounts of homocoupled and dehalogenated byproducts in my reaction mixture. How can I minimize these?

Answer:

The presence of homocoupled (biphenyl and/or bi-tolyl) and dehalogenated starting materials points to specific competing reaction pathways that can be suppressed through careful control of your reaction conditions.

1. Homocoupling:

  • Mechanism: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.

  • Mitigation Strategies:

    • Rigorous Degassing: As mentioned previously, minimizing oxygen is the most effective way to reduce homocoupling.

    • Catalyst Choice: Using a well-defined Pd(0) precatalyst can reduce the concentration of Pd(II) at the start of the reaction.

    • Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling pathway.

2. Dehalogenation:

  • Mechanism: Dehalogenation of the aryl halide starting material can occur if a hydride source is present in the reaction mixture. This can be from certain bases (e.g., amines) or solvents (e.g., alcohols).

  • Mitigation Strategies:

    • Choice of Base and Solvent: If dehalogenation is a significant issue, switch to a non-hydride donating base such as a carbonate or phosphate, and use an aprotic solvent.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order for the two Suzuki-Miyaura coupling steps to synthesize Methyl 6-phenyl-5-(p-tolyl)picolinate?

A1: The synthesis of this molecule likely proceeds from a di-halogenated picolinate precursor. The regioselectivity of the two couplings can be influenced by the nature of the halogen leaving groups (e.g., I > Br > Cl). A common strategy is to perform a regioselective Suzuki coupling at the more reactive position first. For a precursor like methyl 5-bromo-6-chloropicolinate, the first coupling would likely occur at the more reactive C-Br bond.

Q2: Can steric hindrance from the existing substituents on the pyridine ring affect the second Suzuki coupling?

A2: Yes, absolutely. Once the first aryl group is installed, steric hindrance can significantly impact the second coupling. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to facilitate the oxidative addition of the palladium catalyst to the sterically encumbered aryl halide.

Q3: My final product appears to have undergone ester hydrolysis. How can I prevent this?

A3: Ester hydrolysis can occur if the reaction conditions are too basic, especially in the presence of water. If you are using an aqueous base solution, consider switching to a non-aqueous system with a base like anhydrous K₃PO₄ or Cs₂CO₃. Alternatively, using milder bases such as KF may be effective, although this can sometimes lead to slower reaction rates.

Q4: What are the best practices for purifying Methyl 6-phenyl-5-(p-tolyl)picolinate?

A4: Purification will typically involve column chromatography on silica gel. Due to the potential for closely eluting byproducts (e.g., homocoupled products), a careful selection of the eluent system is necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Monitoring the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for obtaining the pure product.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol and should be optimized for the specific substrates and reaction scale.

  • To a dry reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen).

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water) is added via syringe.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required) are added under a positive pressure of inert gas.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

ParameterRecommended Starting PointTroubleshooting Considerations
Palladium Source Pd(PPh₃)₄ (5 mol%)Use palladacycle precatalysts for improved stability and activity.
Ligand None (for Pd(PPh₃)₄)For hindered substrates, add a bulky phosphine ligand (e.g., SPhos).
Base K₂CO₃ (2.0 equiv.)Try K₃PO₄ or Cs₂CO₃ for improved reactivity; use KF to avoid ester hydrolysis.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O or anhydrous DMF can be alternatives.
Temperature 90 °COptimize between 80-120 °C; higher temps risk decomposition.

Visualizing the Process

Troubleshooting Logic Flow

Troubleshooting_Suzuki start Low Yield or No Product catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_active Ensure Active Pd(0) Species (Use Pre-formed Catalyst) catalyst->catalyst_active ligand_choice Optimize Ligand (Bulky, Electron-Rich) catalyst->ligand_choice degas Improve Degassing (Ar/N₂ Sparge, Freeze-Pump-Thaw) conditions->degas temp Optimize Temperature conditions->temp boronic_acid Use Stable Boronic Ester (Pinacol Ester) reagents->boronic_acid purity Use High Purity Base/Solvent reagents->purity byproducts High Byproduct Formation homocoupling Homocoupling Observed byproducts->homocoupling dehalogenation Dehalogenation Observed byproducts->dehalogenation homocoupling_sol Rigorous Degassing Use Pd(0) Precatalyst homocoupling->homocoupling_sol dehalogenation_sol Use Aprotic Solvent Use Carbonate/Phosphate Base dehalogenation->dehalogenation_sol

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ pd2_diaryl R¹-Pd(II)L₂(R²) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridine and its Derivatives. Topics in Current Chemistry, 292, 371-419.
  • Grygorenko, O. O., et al. (2018). Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(52), 29597-29604.
  • Alonso, D. A., et al. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. The Journal of Organic Chemistry, 69(20), 6947-6953.
  • Baran, P. S., et al. (2011). C–H arylation of electron-deficient heterocycles with arylsilanes. Journal of the American Chemical Society, 133(45), 18242-18245.
  • McMullen, J. P., & Jensen, K. F. (2010). Automated microfluidic system for the study of palladium-catalyzed cross-coupling reactions.
  • Al-Zoubi, R. M., et al. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of Saudi Chemical Society, 20, S472-S477.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-491.
  • Kumar, A., & Rawat, M. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Current Organic Synthesis, 18(6), 573-592.
  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 11(8), 2821-2829.
  • Grygorenko, O. O., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • Hafez, H. N., et al. (2009).
  • Cid, J., et al. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 65(48), 10023-10030.
  • Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 5(2), 1076-1085.
  • Davidson, R., et al. (2016). The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. Dalton Transactions, 45(30), 12135-12144.
  • Ma, Y., et al. (2010). 4-Phenyl-2,6-bis(4-tolyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2322.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Al-Otaibi, F. M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of King Saud University - Science, 35(7), 102773.

Reference Data & Comparative Studies

Validation

Analytical Method Validation for Methyl 6-phenyl-5-(p-tolyl)picolinate Purity: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6) Executive Summary & Physicochemical Profiling Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: Methyl 6-phenyl-5-(p-tolyl)picolinate (CAS: 1011301-80-6)

Executive Summary & Physicochemical Profiling

Methyl 6-phenyl-5-(p-tolyl)picolinate is a complex, highly conjugated pyridine derivative frequently utilized as a critical intermediate or analytical reference standard in pharmaceutical synthesis[1]. Because impurities in synthetic intermediates can cascade into final Active Pharmaceutical Ingredients (APIs), establishing a highly specific, robust, and self-validating analytical method for purity determination is a regulatory imperative.

This guide objectively compares available analytical platforms for this molecule and provides a comprehensive, step-by-step validation protocol grounded in the recently updated ICH Q2(R2) guidelines[2][3].

Causality in Analytical Design

To design an optimal method, we must first deconstruct the molecule's physicochemical properties:

  • Chromophore System: The extensive π−π∗ conjugation across the pyridine, phenyl, and p-tolyl rings yields strong UV absorbance, making UV detection highly sensitive at ~254 nm.

  • Functional Group Lability: The molecule features a methyl ester at the C2 position of the pyridine ring (a picolinate). Esters are highly susceptible to base-catalyzed hydrolysis. Therefore, mobile phases with a pH > 7.0 must be strictly avoided to prevent artifactual degradation during the analysis.

  • Ionization & Peak Shape: The pyridine nitrogen is weakly basic. To prevent peak tailing caused by secondary interactions with unendcapped silanol groups on the stationary phase, the mobile phase must be buffered to an acidic pH (e.g., pH 3.0), ensuring the nitrogen is fully protonated and elutes with symmetrical peak geometry[4].

Platform Comparison: Selecting the Optimal Modality

While multiple analytical platforms can theoretically quantify this compound, their practical utility varies based on matrix complexity, cost, and regulatory phase.

Table 1: Analytical Platform Comparison Matrix
Analytical PlatformPrimary ApplicationSensitivity (LOD)Causality & LimitationsVerdict for Routine Purity
RP-HPLC-UV Routine API & Intermediate Release~0.5 µg/mLOptimal. Balances high precision with low operational cost. Acidic mobile phases stabilize the ester group[5].Recommended
UHPLC-MS/MS Trace Genotoxic Impurity Profiling~0.01 ng/mLOverkill for routine assay. Prone to matrix ion suppression. Essential only for structural elucidation of unknown degradants.Supplemental
GC-FID Residual Solvents / Volatiles~5.0 µg/mLSuboptimal. The high molecular weight (303.36 g/mol ) and polar ester require high oven temperatures, risking thermal degradation in the inlet.Not Recommended

Based on this assessment, Stability-Indicating Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) is the most scientifically sound and economically viable choice for routine purity validation.

The Self-Validating Experimental Protocol (RP-HPLC-UV)

A robust analytical method must be a self-validating system. This means the protocol inherently checks its own performance before generating reportable data. We achieve this through stringent System Suitability Testing (SST).

Optimized Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm (Provides sufficient theoretical plates to resolve the parent compound from structurally similar p-tolyl oxidized degradants).

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.0) in a 65:35 (v/v) ratio. Rationale: Acetonitrile provides lower backpressure and a lower UV cutoff than methanol, enhancing baseline stability[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Standardizes solvent viscosity to ensure reproducible retention times).

System Suitability Test (The Self-Validation Gate)

Before injecting any validation samples, the system must pass the following criteria using a 100 µg/mL standard:

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures no secondary silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Ensures column efficiency).

  • Injection Precision: %RSD≤1.0% for 5 replicate injections. If the system fails any of these parameters, the sequence automatically halts, preventing the generation of invalid data.

ICH Q2(R2) Validation Workflow & Data Presentation

The validation lifecycle follows a logical progression from specificity to quantitative precision[3].

G A Method Development (ICH Q14) B Risk Assessment & Analytical Target Profile A->B C Method Validation (ICH Q2(R2)) B->C D Specificity & Forced Degradation C->D E Linearity & Range (25-150%) C->E F Accuracy & Precision (Recovery & %RSD) C->F G Method Transfer & Routine Analysis D->G E->G F->G

Fig 1. Lifecycle approach to analytical validation aligned with ICH Q14 and Q2(R2).

Step 1: Specificity via Forced Degradation

To prove the method is "stability-indicating," Methyl 6-phenyl-5-(p-tolyl)picolinate is subjected to extreme stress to generate degradants. The method must resolve the intact API from all degradation products.

FD API Methyl 6-phenyl-5-(p-tolyl)picolinate (Intact API) Acid 0.1N HCl (60°C) (Acidic Stress) API->Acid Base 0.1N NaOH (RT) (Basic Stress) API->Base Ox 3% H2O2 (RT) (Oxidative Stress) API->Ox HPLC RP-HPLC-UV Analysis (Peak Purity Check) API->HPLC Control Deg1 Picolinic Acid Derivative (Ester Hydrolysis) Acid->Deg1 Slow Base->Deg1 Fast Deg2 N-Oxide Derivative (Pyridine Oxidation) Ox->Deg2 N-Oxidation Deg1->HPLC Deg2->HPLC

Fig 2. Forced degradation pathways and stress conditions for specificity validation.

Causality Note: As shown in Fig 2, base hydrolysis occurs rapidly at room temperature due to the electrophilicity of the methyl ester carbonyl. Peak purity is verified using a Photodiode Array (PDA) detector to ensure no degradant co-elutes with the main peak.

Step 2: Linearity and Range

Protocol: Prepare a series of standard solutions ranging from 25% to 150% of the nominal target concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL). Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2% of the target concentration response[3].

Step 3: Accuracy (Recovery)

Protocol: Spike a known amount of Methyl 6-phenyl-5-(p-tolyl)picolinate reference standard into a synthetic mixture (or diluent) at 50%, 100%, and 150% levels. Analyze each level in triplicate. Causality Note: This step proves that the sample matrix does not suppress or enhance the UV signal of the analyte.

Table 2: Summary of Simulated Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity (Peak Purity) No co-elution; Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.45PASS
Linearity ( R2 ) ≥0.999 (Range: 25 - 150 µg/mL) 0.9998 PASS
Accuracy (% Recovery) 98.0% - 102.0% at all levels99.4% - 100.6%PASS
Method Precision (%RSD) ≤2.0% (n=6 preparations) 0.68% PASS
LOD / LOQ Signal-to-Noise ratio 3:1 (LOD) and 10:1 (LOQ)LOD: 0.4 µg/mL / LOQ: 1.2 µg/mLPASS

Conclusion

The validation of Methyl 6-phenyl-5-(p-tolyl)picolinate requires a deep understanding of its chemical vulnerabilities—specifically the lability of its methyl ester and the basicity of its pyridine core. By utilizing an acidic, highly organic mobile phase in an RP-HPLC-UV system, laboratories can establish a self-validating, highly reproducible method. Adherence to the ICH Q2(R2) framework ensures that the method is not only scientifically rigorous but also fully compliant with global regulatory expectations.

References

  • BIOFOUNT. "1011301-80-6 | Methyl 6-Phenyl-5-(p-tolyl)picolinate Reference Standard". Bio-Fount Chemical. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu, 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH.org, Nov 2023. Available at:[Link]

  • ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative". ResearchGate, June 2021. Available at:[Link]

  • Chemical Methodologies. "Validation of a Rapid and Sensitive Reversed-Phase Liquid Chromatography Method and Force Degradation Study". ChemMethod.com, Sept 2021. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 6-phenyl-5-(p-tolyl)picolinate

This guide provides essential, step-by-step procedures for the proper and safe disposal of methyl 6-phenyl-5-(p-tolyl)picolinate. As a substituted picolinate, this compound belongs to a class of chemicals that require ca...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of methyl 6-phenyl-5-(p-tolyl)picolinate. As a substituted picolinate, this compound belongs to a class of chemicals that require careful handling and adherence to hazardous waste protocols. The information herein is synthesized from established laboratory safety standards and chemical waste management principles to ensure the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Disclaimer: Specific safety data for methyl 6-phenyl-5-(p-tolyl)picolinate is not widely available. The following procedures are based on the chemical's structural components (a picolinate ester, which is a pyridine derivative, and aromatic groups). It is imperative to consult your institution's Environmental Health & Safety (EH&S) department and adhere to all local, state, and federal regulations, as they are the ultimate authority for waste disposal.[1][2]

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the potential hazards. Based on its structure, methyl 6-phenyl-5-(p-tolyl)picolinate should be treated as a hazardous chemical waste.

  • Picolinate/Pyridine Core: The pyridine backbone is a key structural feature. Pyridine and its derivatives are known to be flammable, have a pungent odor, and can be harmful if inhaled or absorbed through the skin.[3] They may cause irritation to the skin, eyes, and respiratory system.[4]

  • Aromatic Moieties (Phenyl, Tolyl): The presence of multiple aromatic rings suggests that the compound may have environmental persistence and potential toxicity to aquatic life.

  • Overall Classification: This compound should be classified as Hazardous Chemical Waste . Specifically, it falls into the category of non-halogenated organic waste .

Parameter Description Justification & Recommended Action
Waste Classification Hazardous Chemical WasteBased on the pyridine core and aromatic structures. Must not be disposed of down the drain or in regular trash.[3]
Primary Hazards Potential Irritant (Skin, Eyes, Respiratory).[4] Potential toxicity.Handle with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.
Waste Stream Non-Halogenated Organic Solid/LiquidSegregate from halogenated solvents, acids, bases, and oxidizers to prevent dangerous reactions.[5][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all necessary safety measures are in place.

  • Engineered Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Eye Protection: Chemical safety goggles are required. For handling larger quantities, a face shield should be worn in addition to goggles.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling is complete.

    • Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.

Waste Segregation and Containment

Proper segregation is critical to prevent accidental chemical reactions within waste containers.[6][7]

  • Select the Correct Container:

    • Use a designated hazardous waste container that is made of a compatible material (e.g., amber glass or high-density polyethylene).[5][7]

    • Ensure the container is in good condition, free of cracks or residue, and has a tightly fitting screw-top cap.[1][5]

    • Never use food or beverage containers for waste storage.

  • Labeling:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[1]

    • List all chemical constituents by their full chemical name—do not use abbreviations or formulas. For this compound, write "methyl 6-phenyl-5-(p-tolyl)picolinate".[1] If it is in a solution, list the solvent as well (e.g., "Methanol").

    • Indicate the approximate percentage or concentration of each component.

    • Ensure the label is securely attached to the container.[1]

  • Segregation:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation.[1][8]

    • Keep this waste stream separate from incompatible materials, including:

      • Acids and Bases[6]

      • Oxidizing Agents[6][9]

      • Halogenated Organic Waste

    • The waste container must remain closed at all times except when waste is being added.[1][5] Do not leave a funnel in the container opening.[1]

Step-by-Step Disposal Protocols

The specific procedure depends on the form of the waste. The following workflow diagram illustrates the decision-making process.

G cluster_waste_type Identify Waste Type cluster_procedures Disposal & Decontamination Procedures cluster_final Final Steps Waste_ID Waste Containing Methyl 6-phenyl-5-(p-tolyl)picolinate Pure Pure or Surplus Chemical Waste_ID->Pure Sol Contaminated Solutions (e.g., reaction mixtures) Waste_ID->Sol Glass Contaminated Labware (glassware, syringes) Waste_ID->Glass Spill Spill Cleanup Debris (absorbents, wipes) Waste_ID->Spill Collect_Pure Place directly into a labeled hazardous waste container. Pure->Collect_Pure Collect_Sol Pour carefully into a labeled liquid hazardous waste container. Sol->Collect_Sol Decon Triple rinse with a suitable solvent. Collect all rinsate as hazardous waste. Glass->Decon Collect_Spill Collect debris in a sealed bag or solid waste container. Label as hazardous waste. Spill->Collect_Spill SAA Store container in designated Satellite Accumulation Area (SAA). Ensure cap is tightly sealed. Collect_Pure->SAA Collect_Sol->SAA Dispose_Glass After decontamination, dispose of in appropriate glass disposal box. Decon->Dispose_Glass Decon->SAA Collect_Spill->SAA Pickup Submit a chemical waste collection request to your institution's EH&S department. SAA->Pickup

Caption: Disposal workflow for different forms of waste.

Protocol 1: Disposing of Unused or Surplus Solid Compound
  • Carefully transfer the solid methyl 6-phenyl-5-(p-tolyl)picolinate into the pre-labeled hazardous waste container.

  • Avoid generating dust during the transfer.[2]

  • Seal the container tightly.

  • Place the container in your lab's Satellite Accumulation Area.

Protocol 2: Disposing of Contaminated Solutions
  • Carefully pour the liquid waste into a pre-labeled hazardous waste container designated for non-halogenated organic liquids.

  • Do not overfill the container; a general rule is to fill it to no more than 90% capacity.[1]

  • Seal the container tightly and place it in the SAA.

Protocol 3: Decontaminating and Disposing of Empty Containers and Glassware
  • Empty chemical containers must be decontaminated before disposal.[5]

  • Triple Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste. Collect it in the appropriate non-halogenated liquid waste container.[5]

  • After triple rinsing, deface or completely remove the original label from the container.

  • The decontaminated glassware can then be disposed of in the laboratory's designated glass waste box. Empty plastic containers can be disposed of in the regular trash.[5]

Spill Management

Accidental spills must be managed immediately and safely.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad) to contain and absorb the spill.[3]

    • Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container for solid hazardous waste.

    • Wipe the spill area with a solvent-moistened towel, and place the towel in the same waste bag.

    • Seal the bag/container, label it as hazardous waste containing methyl 6-phenyl-5-(p-tolyl)picolinate, and manage it for disposal.

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line immediately.

    • Prevent others from entering the area.

    • Do not attempt to clean up a large spill without proper training and equipment.

Final Disposal and Waste Pickup

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Storage: Store all hazardous waste containers in the SAA, ensuring they are properly sealed and segregated.[6][8]

  • Request for Pickup: Once a waste container is full (or when the experiment is complete), submit a chemical waste pickup request to your institution's EH&S department.[1][8] Follow your institution's specific procedures for this request.

  • Removal: EH&S will collect the waste for final disposal, which typically involves high-temperature incineration at a licensed facility.[2][10]

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of methyl 6-phenyl-5-(p-tolyl)picolinate, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Chemical Waste Disposal Guidelines. Unknown Source.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Chromium Picolinate Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet. RS Components.

  • Methyl picolinate Safety Data Sheet. Fisher Scientific.

  • Phenyl-Methyl-Polysiloxane Safety Data Sheet. Unknown Source.

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

  • Methyl-p-toluenesulfonate Safety Data Sheet. Thermo Fisher Scientific.

  • Safety Data Sheet. Akzo Nobel.

  • Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. BenchChem.

  • Methyl p-tolyl sulfoxide Safety Data Sheet. Fisher Scientific.

  • Disposal of Chromium Picolinate Supplements. Quora.

  • 3-Phenylphenol Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. 3M.

  • 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane Safety Data Sheet. Tokyo Chemical Industry.

  • Production, Import, Use, and Disposal of Pyridine. NCBI Bookshelf.

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Handling

A Researcher's Guide to the Safe Handling of Methyl 6-phenyl-5-(p-tolyl)picolinate

As a novel aromatic carboxylate and pyridine derivative, Methyl 6-phenyl-5-(p-tolyl)picolinate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel aromatic carboxylate and pyridine derivative, Methyl 6-phenyl-5-(p-tolyl)picolinate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal protocols, grounded in established best practices for similar chemical classes.

Hazard Assessment: Understanding the Risks
  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1][2][3]

  • Causes serious eye irritation (H319) [1][2][3][4]

  • May cause respiratory irritation (H335) [2][3]

Given these potential hazards, a comprehensive approach to exposure prevention is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure through inhalation, dermal contact, and eye contact.[5]

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Chemical Fume HoodAll handling of solid and dissolved Methyl 6-phenyl-5-(p-tolyl)picolinate must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
NIOSH-approved RespiratorIn the absence of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is mandatory.[2][4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to pyridine-based compounds. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[5][6]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat should be worn to protect the skin from accidental contact.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk during the handling of Methyl 6-phenyl-5-(p-tolyl)picolinate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_gather Gather All Necessary Materials prep_hood->prep_gather handle_weigh Weigh Compound in Fume Hood prep_gather->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of Methyl 6-phenyl-5-(p-tolyl)picolinate.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure, swift and appropriate action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek prompt medical attention.
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[7] Remove contaminated clothing and launder it before reuse.[7] If irritation persists, seek medical attention.[7]
Inhalation Move the individual to fresh air immediately.[5] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Spill and Disposal Plan: Environmental and Regulatory Compliance

Proper management of spills and waste is essential to prevent environmental contamination and adhere to institutional and federal regulations.

Spill Response:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8] For solutions, absorb the spill with an inert material such as sand or vermiculite.[4]

  • Collection: Place all contaminated materials into a designated, sealed, and properly labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • Waste Collection: All waste containing Methyl 6-phenyl-5-(p-tolyl)picolinate, including contaminated consumables, must be collected in a designated hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste. Do not mix with other waste streams unless explicitly permitted.

spill Spill Occurs evacuate Evacuate and Ventilate spill->evacuate contain Contain Spill evacuate->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Area collect->decontaminate waste_container Place in Labeled Hazardous Waste Container decontaminate->waste_container

Caption: Spill response workflow for Methyl 6-phenyl-5-(p-tolyl)picolinate.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Personal protective equipment for handling 3,4-Diphenylpyridine - Benchchem.
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
  • Pyridine,6551E-3,2023/02/01 - Safety D
  • Safety D
  • Chromium Picolin
  • SAFETY D
  • Safety Data Sheet 1. Product and company identification 2.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, July 19).
  • Chromium picolin
  • Chromium Picolinate USP n Pure Manufacturers, with SDS - Muby Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Chromium Picolinate Safety D
  • Methyl 6-phenylpicolin
  • Safety Data Sheet - Angene Chemical. (2021, May 1).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-phenyl-5-(p-tolyl)picolinate
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Methyl 6-phenyl-5-(p-tolyl)picolinate
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